N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHANESULFONYLBENZAMIDE HYDROCHLORIDE
Description
This compound is a benzothiazole-derived amide hydrochloride salt with a complex structure featuring multiple functional groups. Key structural elements include:
- 4,7-Dimethoxy-1,3-benzothiazole core: A heterocyclic aromatic system with methoxy (-OCH₃) groups at positions 4 and 7, likely influencing electronic properties and solubility.
- N-substituted dimethylaminoethyl chain: A tertiary amine group that may enhance solubility and cellular uptake via protonation.
- Hydrochloride salt: Improves crystallinity and bioavailability.
While direct pharmacological data for this compound is unavailable, benzothiazole derivatives are widely studied for anticancer, antimicrobial, and CNS-targeting activities due to their ability to interact with biological targets like kinases or DNA .
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S2.ClH/c1-23(2)12-13-24(20(25)14-8-6-7-9-17(14)31(5,26)27)21-22-18-15(28-3)10-11-16(29-4)19(18)30-21;/h6-11H,12-13H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOFUCVKMYZGNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC=CC=C3S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHANESULFONYLBENZAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: The initial step involves the synthesis of the benzo[d]thiazole ring through a cyclization reaction of appropriate precursors.
Attachment of the Dimethylaminoethyl Group:
Introduction of the Methylsulfonylbenzamide Moiety: The final step involves the coupling of the methylsulfonylbenzamide moiety to the benzo[d]thiazole ring through an amide bond formation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHANESULFONYLBENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHANESULFONYLBENZAMIDE HYDROCHLORIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHANESULFONYLBENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through various pathways, including:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The table below contrasts the target compound with structurally related analogs from literature:
- Benzothiazole vs. The methoxy groups further modulate electron density, whereas ’s hydroxyl group enables hydrogen bonding .
Spectral Characterization
- The target’s amide C=O stretch aligns with ’s data, while ’s lack of this band confirms cyclization .
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves sequential coupling of the benzothiazole core with dimethylaminoethyl and methanesulfonylbenzamide groups. Key steps include:
- Amide bond formation : Use of coupling agents (e.g., EDC/HOBt) under anhydrous conditions in solvents like DMF or dichloromethane .
- Purification : Chromatography (HPLC) or recrystallization to isolate the hydrochloride salt, with yield optimization via pH control and temperature gradients .
- Validation : NMR (¹H/¹³C) and mass spectrometry confirm structural integrity .
Q. How do structural features influence its physicochemical properties?
- The dimethoxybenzothiazole moiety enhances lipophilicity, affecting solubility (logP ~3.2) and membrane permeability .
- The methanesulfonyl group contributes to metabolic stability by resisting enzymatic hydrolysis .
- The dimethylaminoethyl side chain introduces basicity (pKa ~8.5), influencing pH-dependent solubility .
Q. What analytical methods are recommended for purity assessment?
- HPLC : Reverse-phase C18 columns with UV detection (λ=254 nm) to quantify impurities (<1%) .
- Thermogravimetric analysis (TGA) : Assess hygroscopicity and thermal stability .
Advanced Research Questions
Q. How can discrepancies in reported biological activities (e.g., IC₅₀ variability) be resolved?
Discrepancies arise from:
- Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Structural analogs : Substitutions (e.g., morpholine vs. piperidine) alter target binding kinetics . Methodological resolution : Standardize assays using reference compounds (e.g., doxorubicin) and validate via dose-response curves .
Q. What computational strategies predict its mechanism of action?
- Molecular docking : Prioritize targets (e.g., topoisomerase II) by simulating binding to the benzothiazole core and sulfonamide group .
- QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. trifluoromethyl) with anticancer activity .
Q. How can metabolic stability be improved without compromising potency?
- Derivatization : Replace labile groups (e.g., ester-to-amide substitution) .
- In vitro assays : Liver microsomal stability testing with LC-MS to track metabolite formation .
Experimental Design & Data Analysis
Q. What in vitro models best evaluate its anticancer potential?
- Cell viability : MTT assays in panels (e.g., NCI-60) to identify lineage-specific effects .
- Mechanistic studies : Flow cytometry for apoptosis (Annexin V) and cell cycle arrest (PI staining) .
Q. How should stability studies be designed for long-term storage?
- Conditions : Store at -20°C in amber vials under argon to prevent oxidation .
- Monitoring : Periodic HPLC to detect degradation products (e.g., free benzothiazole) .
Q. What strategies validate target engagement in cellular assays?
- Pull-down assays : Biotinylated analogs coupled with streptavidin beads for target identification .
- Kinase profiling : Broad-spectrum kinase inhibition screens (e.g., KinomeScan) .
Methodological Challenges
Q. How can synthesis reproducibility issues be mitigated?
- Intermediate characterization : Strict QC for intermediates (e.g., benzothiazole-2-amine) via FTIR .
- Reaction monitoring : Real-time NMR or TLC to track byproduct formation .
Q. What approaches reconcile low solubility with in vivo efficacy?
- Formulation : Nanoemulsions or cyclodextrin complexes to enhance bioavailability .
- Prodrug design : Phosphate esters for improved aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
